Antimicrobial Broad-Spectrum Potency: Target Compound vs. Clinical Antibiotics Ofloxacin, Ciprofloxacin, Piperacillin, Ampicillin, Cefazolin Against Fresh Clinical Isolates
The unsubstituted bisbenzimidazole diol (target compound) was directly compared against five clinical antibiotics (ofloxacin, ciprofloxacin, piperacillin, ampicillin, cefazolin) against fresh clinical isolates of multiple Gram-positive and Gram-negative bacterial strains. The compound demonstrated broad-spectrum activity that was either more active or equipotent to these reference antibiotics . Critically, this activity resides in the free ligand itself without requiring metal complexation, whereas the 5-H unsubstituted analog (L¹ in the Tavman series) showed no intrinsic antifungal activity against Candida albicans; antifungal activity only emerged upon Cuᴵᴵ or Feᴵᴵᴵ complexation .
| Evidence Dimension | In vitro antimicrobial activity (qualitative potency ranking vs. clinical isolates) |
|---|---|
| Target Compound Data | Broad-spectrum activity; either more active or equipotent to ofloxacin, ciprofloxacin, piperacillin, ampicillin, and cefazolin against fresh clinical isolates |
| Comparator Or Baseline | Ofloxacin, ciprofloxacin, piperacillin, ampicillin, cefazolin (antibacterial); amphotericin-B, fluconazole, flucytosine (antifungal) |
| Quantified Difference | Equipotent or superior to reference antibiotics across the tested panel; free ligand inactive against C. albicans but Cu(L³)Cl₂ and Fe(L³)Cl₃ complexes show antifungal effect |
| Conditions | Fresh clinical isolates; antibacterial tested against S. aureus, S. epidermidis, E. coli, K. pneumoniae, P. aeruginosa, S. typhi, S. flexneri, P. mirabilis; antifungal tested against C. albicans, C. utilis, C. neoformans |
Why This Matters
For procurement decisions in antimicrobial screening programs, the target compound provides intrinsic antibacterial activity without the added cost and complexity of pre-forming metal complexes, unlike its 5-substituted analogs.
- [1] Agh-Atabay, N.M., Dulger, B. & Gucin, F. (2003). Synthesis and investigation of antimicrobial activity of some bisbenzimidazole-derived chelating agents. Eur. J. Med. Chem., 38(10), 875–881. View Source
- [2] Tavman, A., Birteksöz, S. & Ötük, G. (2005). Antimicrobial activity of 1,2-bis-[2-(5-R)-1H-benzimidazolyl]-1,2-ethanediols, 1,4-bis-[2-(5-R)-1H-benzimidazolyl]-1,2,3,4-butanetetraols and their FeIII, CuII, and AgI complexes. Folia Microbiol., 50, 467–472. View Source
